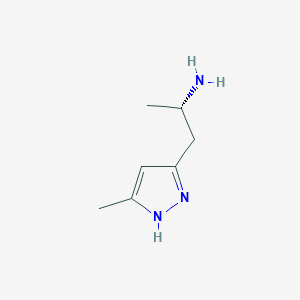
(2S)-1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine is a chiral amine compound characterized by the presence of a pyrazole ring substituted with a methyl group at the 5-position and an amine group attached to a propan-2-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by methylation at the 5-position.
Chiral Amine Introduction: The chiral center is introduced by reacting the pyrazole derivative with a chiral amine precursor under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce secondary amines.
Scientific Research Applications
(2S)-1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-(5-methyl-1H-pyrazol-3-yl)ethan-2-amine: Similar structure but with an ethan-2-amine chain.
(2S)-1-(5-methyl-1H-pyrazol-3-yl)butan-2-amine: Similar structure but with a butan-2-amine chain.
Uniqueness
The uniqueness of (2S)-1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine lies in its specific chiral center and the presence of the pyrazole ring, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C7H13N3 |
|---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
(2S)-1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine |
InChI |
InChI=1S/C7H13N3/c1-5(8)3-7-4-6(2)9-10-7/h4-5H,3,8H2,1-2H3,(H,9,10)/t5-/m0/s1 |
InChI Key |
OHGJHBXVKFERPR-YFKPBYRVSA-N |
Isomeric SMILES |
CC1=CC(=NN1)C[C@H](C)N |
Canonical SMILES |
CC1=CC(=NN1)CC(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















